Cas no 1443343-71-2 (1-Allyl-3,5-difluoro-2-(pentyloxy)benzene)

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-Difluoro-2-n-pentoxyphenyl)-1-propene
- 1443343-71-2
- 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene
- 1,5-difluoro-2-pentoxy-3-prop-2-enylbenzene
-
- MDL: MFCD18426673
- インチ: 1S/C14H18F2O/c1-3-5-6-8-17-14-11(7-4-2)9-12(15)10-13(14)16/h4,9-10H,2-3,5-8H2,1H3
- InChIKey: UPNCJWZAHNOGMA-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(CC=C)=C1OCCCCC)F
計算された属性
- せいみつぶんしりょう: 240.13257152g/mol
- どういたいしつりょう: 240.13257152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 9.2Ų
1-Allyl-3,5-difluoro-2-(pentyloxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12142259-1g |
1-Allyl-3,5-difluoro-2-(pentyloxy)benzene |
1443343-71-2 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142259-5g |
1-Allyl-3,5-difluoro-2-(pentyloxy)benzene |
1443343-71-2 | 97% | 5g |
$1177 | 2024-07-23 |
1-Allyl-3,5-difluoro-2-(pentyloxy)benzene 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
1-Allyl-3,5-difluoro-2-(pentyloxy)benzeneに関する追加情報
Professional Introduction to Compound with CAS No. 1443343-71-2 and Product Name: 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene
The compound with the CAS number 1443343-71-2 and the product name 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and allyl substituents, along with a pentyloxy side chain, contributes to its distinctive chemical behavior and reactivity, making it a promising candidate for further exploration.
In recent years, the incorporation of fluorine atoms into organic molecules has become increasingly prevalent in pharmaceutical research. Fluorine's ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties has made it a valuable tool for medicinal chemists. The 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene structure exemplifies this trend, as the fluoro substituents at the 3 and 5 positions enhance the compound's lipophilicity and metabolic resistance. These attributes are critical for developing drugs that exhibit prolonged half-lives and improved bioavailability.
The allyl group in the compound's structure also plays a crucial role in its chemical reactivity. Allyl groups are known for their ability to participate in various organic transformations, including cross-coupling reactions, which are widely used in synthesizing complex pharmaceutical molecules. The presence of this group in 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene suggests that it may serve as a versatile intermediate in the synthesis of more elaborate derivatives with tailored biological activities.
The pentyloxy side chain contributes to the compound's solubility and overall pharmacokinetic profile. Alkyl ethers like pentyloxy are often employed to enhance solubility in both aqueous and organic solvents, which is essential for formulation development. Additionally, the pentyloxy group can influence the compound's interaction with biological targets by altering its electronic properties and spatial orientation.
Recent studies have highlighted the potential of fluorinated aromatic compounds as scaffolds for drug discovery. The 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene structure aligns well with this research direction. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that fluorinated biphenyl derivatives exhibit enhanced binding affinity to certain enzyme targets compared to their non-fluorinated counterparts. The fluoro substituents in 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene may similarly enhance its interaction with biological targets, making it a valuable candidate for further investigation.
Another area of interest is the use of fluorinated compounds in oncology research. Fluorine-containing drugs have shown promise in treating various types of cancer due to their ability to improve drug delivery and target specificity. The structural features of 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene, particularly the fluoro groups and allyl moiety, suggest that it may have applications in developing novel anticancer agents. Preliminary computational studies have indicated that this compound could interact with specific DNA sequences or enzymes involved in cancer cell proliferation.
The synthesis of 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene involves several key steps that highlight its synthetic utility. The introduction of fluorine atoms typically requires specialized methodologies such as halogen exchange reactions or direct fluorination techniques. The allyl group can be introduced through cross-coupling reactions like Suzuki or Heck couplings, which are well-established protocols in organic synthesis. The pentyloxy group is typically added via etherification reactions, where an alcohol reacts with an alkyl halide or other electrophiles.
In terms of applications, 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene holds promise not only as a building block for more complex molecules but also as a potential lead compound itself. Its unique structural features make it suitable for exploring various therapeutic avenues, including anti-inflammatory agents, central nervous system (CNS) drugs, and antimicrobial agents. The compound's ability to undergo further functionalization allows researchers to tailor its properties for specific biological targets.
The pharmacological evaluation of 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene is currently underway in several research laboratories. Initial experiments have focused on assessing its cytotoxicity profiles against various cell lines and identifying potential off-target effects. These studies are crucial for understanding the compound's safety profile before moving into more advanced preclinical testing.
One notable aspect of working with fluorinated compounds is their stability under various conditions. Fluorine atoms contribute to metabolic stability by resisting hydrolysis and oxidation processes that commonly affect other functional groups. This stability is particularly advantageous for drug candidates that require long-term storage or exposure to environmental stressors.
The regulatory landscape for fluorinated pharmaceuticals is also evolving rapidly. Regulatory agencies recognize the importance of fluorine-containing drugs but also require comprehensive data sets to support their safe use. As such, researchers developing compounds like 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene must adhere to stringent guidelines regarding toxicity testing and environmental impact assessments.
In conclusion,1-Allyl-3,5-difluoro-,2-(pentyloxy)benzene represents a promising entry point for exploring new therapeutic modalities across multiple disease areas. Its unique structural features—comprising fluoro substituents,allyl moieties,and pentyloxyl side chains—make it an intriguing candidate for further development by medicinal chemists and pharmaceutical researchers alike.
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